(E)-N-benzyl-2-phenylethene-1-sulfonamide

Stereochemistry Solid-State Chemistry Crystallization

Ensure experimental reproducibility by sourcing (E)-N-benzyl-2-phenylethene-1-sulfonamide (CAS 1980869-07-5) with verified (E)-stereochemistry. Its 3000-fold reduced electrophilicity vs. vinyl sulfonates makes it an ideal, stable building block for cysteine protease probes and ETA receptor antagonist development. Avoid isomeric impurities that confound SAR studies; insist on analytical data confirming ≥98% purity.

Molecular Formula C15H15NO2S
Molecular Weight 273.4
CAS No. 1980869-07-5
Cat. No. B6281605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-benzyl-2-phenylethene-1-sulfonamide
CAS1980869-07-5
Molecular FormulaC15H15NO2S
Molecular Weight273.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-N-Benzyl-2-phenylethene-1-sulfonamide (CAS 1980869-07-5): A Defined Styrylsulfonamide Building Block for Research and Procurement


(E)-N-Benzyl-2-phenylethene-1-sulfonamide (CAS 1980869-07-5) is a structurally defined styrylsulfonamide derivative featuring an (E)-configured ethenyl bridge linking a phenyl ring and an N-benzylsulfonamide group . This compound belongs to the broader class of α,β-unsaturated sulfonamides, which are recognized for their utility as synthetic intermediates and as pharmacologically relevant scaffolds [1]. Its precisely characterized stereochemistry (E-isomer) and specific N-benzyl substitution pattern distinguish it from generic sulfonamides and necessitate careful evaluation when considering sourcing for research applications.

Why Generic Substitution with Unspecified (E)-N-Benzyl-2-phenylethene-1-sulfonamide Isolates Fails


Interchanging (E)-N-benzyl-2-phenylethene-1-sulfonamide with unspecified or alternate styrylsulfonamide isomers is not scientifically valid due to quantifiable differences in solid-state properties, stereochemical identity, and reactivity. The (E)-isomer, as defined by CAS 1980869-07-5, exhibits distinct physicochemical parameters compared to its (Z)-isomer and N-alkyl analogs, impacting its behavior in crystallizations, chromatographic separations, and synthetic transformations . Furthermore, the specific N-benzyl substitution modulates the electrophilicity of the vinyl sulfonamide moiety in a measurable way, as demonstrated by relative rate studies in Michael addition reactions [1]. These quantitative divergences underscore that procurement of an ill-defined or incorrectly specified compound will introduce uncontrolled variables into experimental workflows, compromising reproducibility and data integrity.

Quantitative Differentiation of (E)-N-Benzyl-2-phenylethene-1-sulfonamide from Key Comparators


Stereochemical Identity and Predicted Solid-State Properties vs. N-Methyl Analog

The (E)-stereoisomer of N-benzyl-2-phenylethene-1-sulfonamide is distinguished from its N-methyl analog by a significantly higher predicted melting point. The N-benzyl derivative (this compound) has a predicted melting point of 154.6 °C , while the (E)-N-methyl-2-phenylethene-1-sulfonamide has an experimentally determined melting point of 107-108 °C . This 47 °C difference in solid-state transition temperature indicates a stronger crystal lattice energy for the benzyl-substituted compound, which can influence its handling, purification, and formulation in downstream applications.

Stereochemistry Solid-State Chemistry Crystallization

Lipophilicity (LogP) Differential vs. N-Methyl and Unsubstituted Analogs

The introduction of the benzyl group on the sulfonamide nitrogen substantially increases the calculated lipophilicity of the molecule. (E)-N-Benzyl-2-phenylethene-1-sulfonamide has an ACD/LogP value of 3.56 . In contrast, the N-methyl analog exhibits an ACD/LogP of approximately 2.30 , and the parent unsubstituted 2-phenylethene-1-sulfonamide has an ACD/LogP of 1.56 . This represents a >2 log unit increase in lipophilicity relative to the unsubstituted core, which translates to a roughly 100-fold difference in octanol-water partition coefficient.

Lipophilicity ADME Chromatography

Electrophilic Reactivity in Michael Additions vs. Phenyl Vinyl Sulfonate

The N-benzyl substitution on the vinyl sulfonamide scaffold dramatically attenuates its electrophilic reactivity compared to other vinyl sulfonyl Michael acceptors. In a direct kinetic study, N-benzyl vinyl sulfonamides were found to react with 2‘-(phenethyl)thiol approximately 3000-fold slower than phenyl vinyl sulfonate esters [1]. This 3-order-of-magnitude reduction in reactivity is a direct consequence of the electron-donating and steric properties of the N-benzyl group, which decrease the electrophilicity of the β-carbon in the vinyl sulfonamide system.

Reactivity Michael Addition Cysteine Protease Inhibition

Supplier-Specified Purity and Hazard Profile for Procurement Decisions

Commercially available (E)-N-benzyl-2-phenylethene-1-sulfonamide is offered with a specified purity of 98% . This contrasts with the N-methyl analog, which is commonly supplied at 95% purity . The 3% absolute purity difference can be critical for applications requiring high-fidelity starting materials, such as medicinal chemistry campaigns or precise reaction stoichiometry. Furthermore, the compound carries defined hazard statements (H302, H315, H319, H335), indicating acute oral toxicity and irritant properties , which mandate specific handling procedures distinct from less hazardous sulfonamides.

Purity Safety Procurement

Class-Level Biological Activity Inference: Endothelin Receptor Antagonism

While direct activity data for (E)-N-benzyl-2-phenylethene-1-sulfonamide is not available in the primary literature, its core scaffold, 2-phenylethenesulfonamide, is a validated pharmacophore for ETA-selective endothelin receptor antagonism. A closely related derivative from the same chemical class, compound 6s, demonstrates potent ETA receptor antagonism with an IC50 of 2.2 nM [1]. Furthermore, replacement of a benzenesulfonamide group with a 2-phenylethenesulfonamide group in a known antagonist (Bosentan analog) improved ETA-selectivity, with the resulting compound 5a exhibiting an IC50 of 2.1 nM for the ETA receptor and an ETB/ETA selectivity ratio of 1200 [2].

Endothelin Receptor Cardiovascular Pharmacology SAR

Optimal Application Scenarios for (E)-N-Benzyl-2-phenylethene-1-sulfonamide Procurement


Synthesis of Low-Reactivity Vinyl Sulfonamide Probes for Controlled Bioconjugation

The 3000-fold reduced electrophilicity of N-benzyl vinyl sulfonamides relative to phenyl vinyl sulfonate esters [1] makes this compound an ideal building block for synthesizing inert probes or control compounds in cysteine protease inhibitor studies. Its slow Michael addition kinetics allow for long-term stability in biological media, reducing background conjugation and enabling more precise temporal control in activity-based protein profiling experiments.

Scaffold for Structure-Activity Relationship (SAR) Exploration of Endothelin Receptor Antagonists

Given the validated ETA receptor antagonism of the 2-phenylethenesulfonamide core, with lead compounds exhibiting low nanomolar IC50 values (e.g., 2.1-2.2 nM) [2], this specific compound serves as a key intermediate for medicinal chemistry campaigns aiming to optimize the N-substituent region. Its high purity (98%) and defined stereochemistry ensure that SAR interpretations are not confounded by stereochemical or chemical impurities.

Use as a High-Lipophilicity Standard in Chromatographic Method Development

With a calculated ACD/LogP of 3.56 , this compound elutes significantly later on reverse-phase HPLC columns compared to less lipophilic sulfonamide analogs (e.g., N-methyl derivative, LogP ~2.30). It can be effectively employed as a retention time marker or internal standard in method development for separating and analyzing mixtures of sulfonamide derivatives with varying hydrophobicities.

Crystallization and Solid-State Chemistry Studies

The predicted melting point of 154.6 °C for the (E)-N-benzyl derivative contrasts sharply with the 107-108 °C melting point of the N-methyl analog . This property renders the compound a valuable candidate for fundamental studies on the influence of N-alkyl group size and geometry on crystal packing forces and polymorphism in sulfonamide systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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